![molecular formula C7H7N3O B1393270 5-Methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 52090-71-8](/img/structure/B1393270.png)
5-Methoxy-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a useful research chemical . It is a common fragment used in the synthesis of kinase inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . An efficient palladium-catalyzed method for the synthesis of pyrazolo-annulated pyridines and quinolines using microwave irradiation has also been described .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied extensively . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The molecular weight of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine is 193.16 . It is a solid at room temperature . The storage temperature is 4°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Methoxy-1H-pyrazolo[4,3-b]pyridine: is a versatile precursor in the synthesis of various heterocyclic compounds. Its structure allows for multiple substitution reactions, making it a valuable starting material for creating a wide range of biologically active molecules .
Biomedical Applications
Due to its structural similarity to purine bases, 5-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives have been explored for their potential in biomedical applications. This includes the development of new pharmaceuticals that can interact with the purine-binding sites in biological systems .
Electronic Device Characterization
Derivatives of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine have been synthesized and characterized for potential use in electronic devices. Their unique electronic properties make them suitable for applications in organic electronics and photonics.
Antiviral Therapies
The compound has shown promise in the field of antiviral therapies. Specifically, its derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of viral infections such as HIV .
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazolo[3,4-b]pyridine derivatives have shown potential in inhibiting TRKA . They are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Therefore, these compounds have potential for further exploration in cancer treatment .
properties
IUPAC Name |
5-methoxy-1H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-3-2-5-6(9-7)4-8-10-5/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIANJOQZAUCZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680980 | |
Record name | 5-Methoxy-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
52090-71-8 | |
Record name | 5-Methoxy-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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